molecular formula C13H17ClN2 B15174370 2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride CAS No. 1172329-99-5

2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride

Cat. No.: B15174370
CAS No.: 1172329-99-5
M. Wt: 236.74 g/mol
InChI Key: WGSOQMICIJEAFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of 2,4-dimethylquinoline with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 5,7-Dimethylquinoline
  • 3-Ethylquinoline

Uniqueness

2-Amino-5,7-dimethyl-3-ethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

1172329-99-5

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-ethyl-5,7-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H

InChI Key

WGSOQMICIJEAFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2N=C1N)C)C.Cl

Origin of Product

United States

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